2-Hydroxy-6-ethylpyridine-3-carbonitrile
Description
2-Hydroxy-6-ethylpyridine-3-carbonitrile is a pyridine derivative characterized by a hydroxyl (-OH) group at the 2-position, an ethyl (-CH2CH3) substituent at the 6-position, and a cyano (-CN) group at the 3-position (molecular formula: C8H8N2O, molecular weight: 164.16 g/mol).
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-ethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-2-7-4-3-6(5-9)8(11)10-7/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
JXZCCQLLOFMMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C(=O)N1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects at the 2-Position
- 2-Chloro-6-ethylpyridine-3-carbonitrile (CAS 191220-22-1, C8H7ClN2, MW 166.61 g/mol): The chlorine atom at the 2-position increases molecular weight compared to the hydroxyl analog and imparts electrophilicity, making it a versatile intermediate in Suzuki couplings or nucleophilic substitutions. Applications: Widely used in pharmaceutical synthesis (e.g., kinase inhibitors) and agrochemicals due to its reactivity .
- However, it may reduce stability under acidic conditions compared to the chloro analog.
Substituent Effects at the 6-Position
- 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 64169-92-2, C7H6N2O2, MW 150.14 g/mol): Features a methyl group at the 2-position and an oxo (=O) group at the 6-position. Applications: Primarily used as a laboratory chemical for heterocyclic synthesis .
1-Ethyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS 87388-23-6, C13H11N3O , MW 225.25 g/mol):
Physicochemical and Reactivity Comparisons
Key Observations :
- Electron Effects : Chloro substituents (e.g., 2-Chloro-6-ethylpyridine-3-carbonitrile) enhance electrophilicity, favoring cross-coupling reactions, while hydroxyl groups promote hydrogen bonding and solubility.
- Aromaticity : X-ray crystallography of 2-chloro-6-phenylpyridine-3-carbonitrile reveals near-planar geometry and preserved aromaticity despite bulky substituents . The hydroxyl analog likely exhibits similar planarity but with altered electronic properties.
Q & A
Q. What statistical approaches validate the significance of biological activity data?
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